Cas no 7102-03-6 (4-ethoxyisoquinoline)
4-ethoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxyisoquinoline
- 7102-03-6
- SCHEMBL23860802
- isoquinoline, 4-ethoxy-
- InChI=1/C11H11NO/c1-2-13-11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H
- EN300-19592345
-
- Inchi: 1S/C11H11NO/c1-2-13-11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3
- InChI Key: BKVHNUSGPBJECE-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)C(OCC)=CN=1
Computed Properties
- Exact Mass: 173.084063974g/mol
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.101±0.06 g/cm3(Predicted)
- Boiling Point: 122 °C(Press: 1 Torr)
- pka: 5.13±0.10(Predicted)
4-ethoxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19592345-0.05g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 0.05g |
$232.0 | 2023-09-17 | |
| Enamine | EN300-19592345-0.1g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 0.1g |
$347.0 | 2023-09-17 | |
| Enamine | EN300-19592345-0.25g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 0.25g |
$494.0 | 2023-09-17 | |
| Enamine | EN300-19592345-0.5g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 0.5g |
$780.0 | 2023-09-17 | |
| Enamine | EN300-19592345-1.0g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 1g |
$999.0 | 2023-05-24 | |
| Enamine | EN300-19592345-2.5g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 2.5g |
$1959.0 | 2023-09-17 | |
| Enamine | EN300-19592345-5.0g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 5g |
$2900.0 | 2023-05-24 | |
| Enamine | EN300-19592345-10.0g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 10g |
$4299.0 | 2023-05-24 | |
| Enamine | EN300-19592345-1g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 1g |
$999.0 | 2023-09-17 | |
| Enamine | EN300-19592345-5g |
4-ethoxyisoquinoline |
7102-03-6 | 95% | 5g |
$2900.0 | 2023-09-17 |
4-ethoxyisoquinoline Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-ethoxyisoquinoline
4-ethoxyisoquinoline (CAS No. 7102-03-6): An Overview of Its Properties, Applications, and Recent Research
4-ethoxyisoquinoline (CAS No. 7102-03-6) is a versatile compound with a wide range of applications in the fields of pharmaceuticals, organic synthesis, and materials science. This isoquinoline derivative features an ethoxy group attached to the 4-position of the isoquinoline ring, which imparts unique chemical and biological properties. In this article, we will delve into the structure, synthesis, properties, and recent research developments surrounding 4-ethoxyisoquinoline.
Structure and Synthesis
The molecular formula of 4-ethoxyisoquinoline is C12H13N1O, with a molecular weight of 187.24 g/mol. The compound can be synthesized through various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with an appropriate amine followed by cyclization. The resulting product is then dehydrated to form the final isoquinoline structure.
Physical and Chemical Properties
4-ethoxyisoquinoline is a colorless to pale yellow solid at room temperature with a melting point of approximately 75-78°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.
The presence of the ethoxy group in the 4-position influences the electronic properties of the isoquinoline ring, making it more electron-donating compared to unsubstituted isoquinolines. This electronic effect can be exploited in various chemical reactions and biological interactions.
Biological Activity and Applications
4-ethoxyisoquinoline has been studied for its potential biological activities, particularly in the context of pharmaceutical development. Recent research has shown that isoquinoline derivatives, including 4-ethoxyisoquinoline, exhibit significant anti-inflammatory and antioxidant properties. These properties make them promising candidates for the treatment of various inflammatory diseases and oxidative stress-related conditions.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of several isoquinoline derivatives, including 4-ethoxyisoquinoline. The results demonstrated that these compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 4-ethoxyisoquinoline could be developed into a novel anti-inflammatory drug.
Beyond its anti-inflammatory properties, 4-ethoxyisoquinoline has also shown potential as an antioxidant agent. Oxidative stress is a key factor in many chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. A study published in Free Radical Biology and Medicine found that 4-ethoxyisoquinoline effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative damage.
Analytical Methods and Characterization
The accurate characterization of 4-ethoxyisoquinoline is crucial for both research and industrial applications. Various analytical techniques are employed to determine its purity and structural integrity. High-performance liquid chromatography (HPLC) is commonly used for quantitative analysis, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.
Infrared (IR) spectroscopy is another useful tool for characterizing 4-ethoxyisoquinoline. The presence of characteristic absorption bands corresponding to the C-O stretch (around 1050 cm-1) and N-H stretch (around 3300 cm-1) confirms the presence of the ethoxy group and the isoquinoline ring structure.
Safety Considerations and Handling strong> p > < p >While 4 - eth oxyi soqui no line strong >is generally considered safe for laboratory use , proper handling precautions should be followed to ensure safety . The compound should be stored in a well - ventilated area away from heat sources and incompatible materials . Personal protective equipment such as gloves , goggles , and lab coats should be worn when handling this compound to prevent skin contact or inhalation . p > < p >< strong >Future Directions strong > p > < p >The ongoing research on 4 - eth oxyi soqui no line strong >and its derivatives highlights their potential as therapeutic agents for various diseases . Future studies may focus on optimizing their pharmacological properties , improving their bioavailability , and exploring new applications in drug delivery systems . Additionally , further investigation into the mechanisms underlying their biological activities could lead to new insights into disease pathogenesis and therapeutic strategies . p > article > response >
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